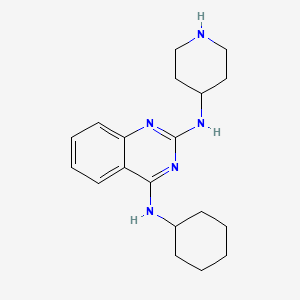
Gst-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gst-IN-1 is a potent inhibitor of glutathione S-transferase, an enzyme involved in the detoxification of endogenous and xenobiotic compounds. This compound has shown significant potential in scientific research due to its ability to inhibit specific isoforms of glutathione S-transferase, making it a valuable tool in studying the enzyme’s role in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Gst-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as chromatography, are employed to ensure the final product meets the required standards for research applications .
化学反応の分析
Types of Reactions: Gst-IN-1 undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, reducing agents, and oxidizing agents. The reaction conditions are carefully controlled to ensure the desired outcome, such as specific temperature ranges and pH levels .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions can lead to the formation of oxidized products .
科学的研究の応用
Gst-IN-1 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved efficacy. In biology, this compound helps researchers understand the role of glutathione S-transferase in cellular processes and its involvement in diseases such as cancer. In medicine, this compound is being explored as a potential therapeutic agent for conditions where glutathione S-transferase plays a critical role. Additionally, this compound has industrial applications in the development of new drugs and in the study of environmental toxins .
作用機序
Gst-IN-1 exerts its effects by binding to the active site of glutathione S-transferase, thereby inhibiting its activity. This inhibition prevents the enzyme from catalyzing the conjugation of glutathione to various substrates, which is a crucial step in the detoxification process. The molecular targets of this compound include specific isoforms of glutathione S-transferase, and the pathways involved are related to the enzyme’s role in cellular detoxification and stress response .
類似化合物との比較
Gst-IN-1 is unique compared to other glutathione S-transferase inhibitors due to its high specificity and potency. Similar compounds include ethacrynic acid, which also inhibits glutathione S-transferase but with lower specificity and higher toxicity. Another similar compound is sulforaphane, a natural compound found in cruciferous vegetables, which has a broader range of targets and lower potency compared to this compound .
Conclusion
This compound is a valuable compound in scientific research due to its potent inhibitory activity against glutathione S-transferase. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for studying enzyme inhibition and developing new therapeutic agents. The unique properties of this compound, such as its high specificity and potency, set it apart from other similar compounds, highlighting its importance in the field of enzyme research.
特性
分子式 |
C29H20Cl2N6O3S |
|---|---|
分子量 |
603.5 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-3-[2-(5-chlorothiophen-2-yl)-4-oxo-6-[2-(2H-tetrazol-5-yl)phenyl]quinazolin-3-yl]propanoic acid |
InChI |
InChI=1S/C29H20Cl2N6O3S/c30-19-8-5-16(6-9-19)13-18(29(39)40)15-37-27(24-11-12-25(31)41-24)32-23-10-7-17(14-22(23)28(37)38)20-3-1-2-4-21(20)26-33-35-36-34-26/h1-12,14,18H,13,15H2,(H,39,40)(H,33,34,35,36) |
InChIキー |
QEUYHIXZYKDJGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)N=C(N(C3=O)CC(CC4=CC=C(C=C4)Cl)C(=O)O)C5=CC=C(S5)Cl)C6=NNN=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


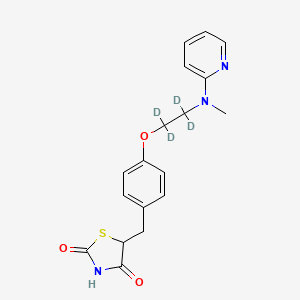
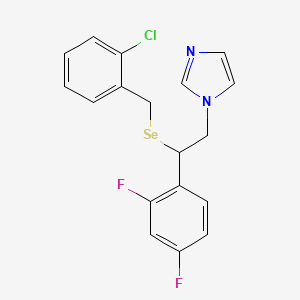
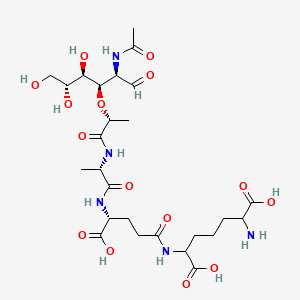
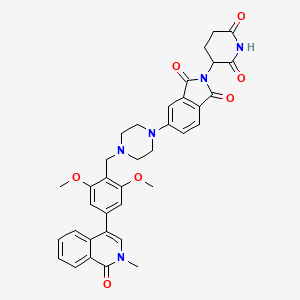

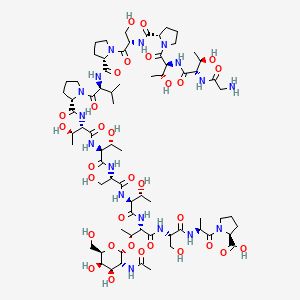
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)
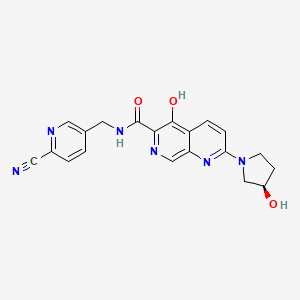
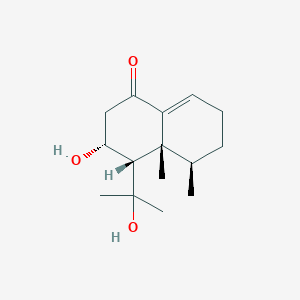
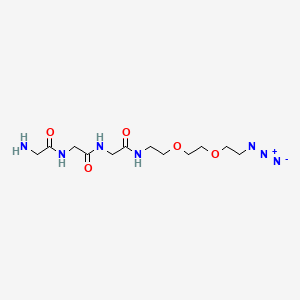
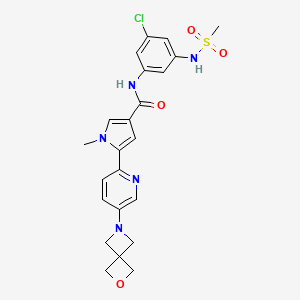

![(3aR,6aS)-N-[6-(2-methylindazol-5-yl)pyridazin-3-yl]-2-(oxan-4-ylmethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine](/img/structure/B15137979.png)
